
(1R)-1-(5-Isoquinolyl)ethylamine
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Overview
Description
(1R)-1-(5-Isoquinolyl)ethylamine is a chiral amine compound that features an isoquinoline ring system. Isoquinoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Isoquinolyl)ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available isoquinoline.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Amine Introduction: The amine group is introduced via reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Hydrogenation: Using metal catalysts to reduce precursor compounds.
Enzymatic Resolution: Employing enzymes to achieve high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-Isoquinolyl)ethylamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while reduction may produce various reduced derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in organic synthesis.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for its binding affinity to certain receptors.
Medicine
Drug Development: Explored for its potential therapeutic effects.
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.
Industry
Chemical Manufacturing: Used in the production of fine chemicals.
Material Science: Investigated for its potential use in material applications.
Mechanism of Action
The mechanism of action of (1R)-1-(5-Isoquinolyl)ethylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Receptors: Modulating receptor activity.
Inhibiting Enzymes: Blocking enzyme activity.
Signal Transduction: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(5-Isoquinolyl)ethylamine: The enantiomer of the compound.
Isoquinoline: The parent compound.
1-(2-Isoquinolyl)ethylamine: A positional isomer.
Uniqueness
(1R)-1-(5-Isoquinolyl)ethylamine is unique due to its specific chiral configuration and the position of the amine group on the isoquinoline ring. This configuration can result in distinct biological activities and chemical reactivity compared to its isomers and enantiomers.
Properties
IUPAC Name |
(1R)-1-isoquinolin-5-ylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8(12)10-4-2-3-9-7-13-6-5-11(9)10/h2-8H,12H2,1H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDOKFBCSKHSEX-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1C=CN=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=C1C=CN=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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